3-Methyl-2-nitrobenzhydrazide 3-Methyl-2-nitrobenzhydrazide
Brand Name: Vulcanchem
CAS No.: 1016745-70-2
VCID: VC8036439
InChI: InChI=1S/C8H9N3O3/c1-5-3-2-4-6(8(12)10-9)7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
SMILES: CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-]
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol

3-Methyl-2-nitrobenzhydrazide

CAS No.: 1016745-70-2

Cat. No.: VC8036439

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-nitrobenzhydrazide - 1016745-70-2

Specification

CAS No. 1016745-70-2
Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
IUPAC Name 3-methyl-2-nitrobenzohydrazide
Standard InChI InChI=1S/C8H9N3O3/c1-5-3-2-4-6(8(12)10-9)7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Standard InChI Key XFYLQQCSHFLPHU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

The structural identity of 3-methyl-2-nitrobenzhydrazide is defined by its empirical formula C8H9N3O3\text{C}_8\text{H}_9\text{N}_3\text{O}_3, which corresponds to a benzene ring bearing a methyl group (CH3_3), a nitro group (NO2_2), and a hydrazide moiety (-CONHNH2_2) at positions 3, 2, and 1, respectively . The nitro group’s electron-withdrawing nature influences the compound’s reactivity, particularly in electrophilic substitution reactions. Key physicochemical properties include:

PropertyValue
Melting Point152–154°C
Molecular Weight195.18 g/mol
Empirical FormulaC8H9N3O3\text{C}_8\text{H}_9\text{N}_3\text{O}_3
MDL NumberMFCD03425694

Synthesis Pathways

While no direct synthesis protocol for 3-methyl-2-nitrobenzhydrazide is documented in the provided sources, its preparation can be inferred from analogous hydrazide syntheses. A plausible route involves the following steps:

  • Formation of 3-Methyl-2-nitrobenzoic Acid: Nitration of 3-methylbenzoic acid introduces the nitro group at the 2-position. This intermediate is documented in genetic toxicology studies .

  • Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) yields 3-methyl-2-nitrobenzoyl chloride.

  • Hydrazide Formation: Treatment with hydrazine hydrate (N2_2H4_4·H2_2O) facilitates nucleophilic acyl substitution, producing the target hydrazide .

3-Methyl-2-nitrobenzoic acidSOCl2Acid chlorideN2H43-Methyl-2-nitrobenzhydrazide\text{3-Methyl-2-nitrobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{N}_2\text{H}_4} \text{3-Methyl-2-nitrobenzhydrazide}

This method aligns with general hydrazide synthesis practices, though reaction conditions (e.g., temperature, solvent) require optimization. A patent describing the synthesis of a related hydrazone derivative, 3-methyl-2-benzothiazolinone hydrazone (MBTH), highlights the use of N-methylaniline, thiocyanates, and bromine in multi-step reactions . While distinct from benzhydrazide synthesis, this underscores the role of nitro and methyl substituents in directing reactivity.

Applications in Scientific Research

3-Methyl-2-nitrobenzhydrazide’s applications are confined to non-medical industrial and research contexts, as explicitly stated in its product documentation . Potential uses include:

  • Organic Synthesis: As a building block for heterocyclic compounds, such as triazoles or tetrazoles, via cyclization reactions.

  • Coordination Chemistry: Hydrazide ligands often bind metal ions, enabling the development of catalysts or coordination polymers.

  • Analytical Chemistry: Nitroaromatic compounds are employed in spectrophotometric assays, though specific applications for this derivative remain unexplored.

Related products listed alongside 3-methyl-2-nitrobenzhydrazide, such as Boc-protected amino acids (e.g., Boc-L-Tyr(tBu)-OH) and Wang resin , suggest its potential utility in peptide synthesis or solid-phase organic chemistry.

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